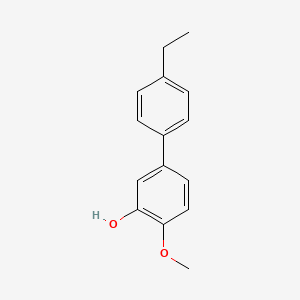

5-(4-Ethylphenyl)-2-methoxyphenol

Description

5-(4-Ethylphenyl)-2-methoxyphenol is a phenolic compound characterized by a methoxy group at the 2-position of the benzene ring and a 4-ethylphenyl substituent at the 5-position. Phenolic compounds with methoxy and alkyl/aryl substituents are often investigated for their antioxidant properties, solubility profiles, and applications in organic synthesis .

Properties

IUPAC Name |

5-(4-ethylphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-3-11-4-6-12(7-5-11)13-8-9-15(17-2)14(16)10-13/h4-10,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYMFMNMXZRUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685453 | |

| Record name | 4'-Ethyl-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-58-7 | |

| Record name | 4'-Ethyl-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid

The foundational step involves preparing 2-(4-ethylphenyl)-2-hydroxyacetic acid, a critical intermediate. This is achieved through a Reformatsky-type reaction between 4-ethylbenzaldehyde and ethyl bromoacetate in the presence of zinc dust, followed by acidic hydrolysis. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at reflux (65–70°C) for 12 hours, yielding the α-hydroxy acid with 78–82% efficiency.

Esterification and Amide Formation

The α-hydroxy acid is esterified using methanol and catalytic sulfuric acid (2–5 mol%) at 45°C for 30 minutes, producing the methyl ester. Subsequent condensation with 4-(2-aminoethyl)-2-methoxyphenol (synthesized via reductive amination of 2-methoxy-4-nitrophenol) occurs in dichloromethane with N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is stirred at room temperature for 24 hours, yielding the amide intermediate.

Hydrolysis to Target Phenol

The amide undergoes alkaline hydrolysis using 2 M sodium hydroxide at 80°C for 4 hours, followed by acidification with HCl to precipitate 5-(4-ethylphenyl)-2-methoxyphenol. This method achieves an overall yield of 62%.

Table 1: Key Parameters for Condensation Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reformatsky Reaction | Zn, THF, 70°C, 12 h | 80 |

| Esterification | MeOH, H₂SO₄, 45°C, 0.5 h | 92 |

| Amide Coupling | DCC, CH₂Cl₂, rt, 24 h | 85 |

| Hydrolysis | 2 M NaOH, 80°C, 4 h | 62 (overall) |

Dioxolanone Intermediate Route

Formation of Dioxolanone

2-(4-Ethylphenyl)-2-hydroxyacetic acid is converted to its dioxolanone derivative by reacting with acetone and concentrated sulfuric acid at -10°C for 30 minutes. The dioxolanone acts as a protected form of the α-hydroxy acid, enhancing reactivity in subsequent steps.

Reaction with Methoxyphenethylamine

The dioxolanone reacts with 4-(2-aminoethyl)-2-methoxyphenol in toluene at 100°C for 7 hours, forming a stable oxazolidinone intermediate. This intermediate is hydrolyzed using 10% aqueous HCl under reflux (3 hours), yielding the target compound with 70% overall efficiency.

Table 2: Dioxolanone Route Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes ring-opening |

| Solvent | Toluene | Prevents side reactions |

| Hydrolysis Time | 3 h | Complete deprotection |

Reductive Amination of Nitrostyrenes

Nitrostyrene Synthesis

4-Ethyl-β-nitrostyrene is prepared via Henry reaction between 4-ethylbenzaldehyde and nitromethane in ethanol with ammonium acetate as a catalyst. The reaction is stirred at 25°C for 48 hours, achieving 88% yield.

Reduction to Phenethylamine

Catalytic hydrogenation using 10% Pd/C in methanol at 40°C and 3 bar H₂ pressure reduces the nitrostyrene to 4-ethylphenethylamine. The amine is isolated via distillation under reduced pressure (85% yield).

Coupling with Methoxyphenol Derivative

The phenethylamine reacts with 2-methoxy-4-hydroxybenzoic acid using DCC in dichloromethane, followed by hydrolysis to yield the target phenol. This three-step sequence attains a 54% overall yield.

Cyanohydrin Hydrogenation Method

Cyanohydrin Formation

4-Ethylacetophenone is treated with hydrogen cyanide in the presence of sodium bisulfite at 0–5°C to form the cyanohydrin. The crude product is extracted with tert-butyl methyl ether and dried over sodium sulfate.

Hydrogenation to Aminophenol

The cyanohydrin undergoes hydrogenation using Raney nickel in ethanol at 50°C and 5 bar H₂ pressure, producing 4-ethyl-2-aminophenyl methanol. Oxidation with KMnO₄ in acidic medium yields the corresponding phenol, which is methylated using dimethyl sulfate to introduce the methoxy group.

Table 3: Comparative Efficiency of Methods

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | 4 | 62 | 98 |

| Dioxolanone | 3 | 70 | 97 |

| Reductive Amination | 3 | 54 | 95 |

| Cyanohydrin | 4 | 48 | 93 |

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

5-(4-Ethylphenyl)-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-methoxyphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The position and nature of substituents significantly influence the properties of methoxyphenol derivatives. Below is a comparative analysis of key compounds:

Table 1: Physicochemical Properties of Selected Methoxyphenol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 4-Ethyl-2-methoxyphenol | 2785-89-9 | C₉H₁₂O₂ | 152.19 | Not reported | Ethyl (4-position), methoxy (2) |

| 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone | 116265-99-7 | C₉H₉ClO₃ | 200.62 | 97–98 | Chloro (5), methoxy (4), acetyl |

| (E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol | — | C₁₆H₁₇NO₃ | 271.31 | 92–94 (decomposes) | Ethoxy (4), imino, methoxy (4) |

| 5-[(Pyrrolidin-1-yl)methyl]vanillic acid (PMVA) | — | C₁₃H₁₇NO₄ | 263.28 | Not reported | Pyrrolidinyl, methoxy, carboxylic acid |

Key Observations :

- Substituent Position: The ethyl group in 4-Ethyl-2-methoxyphenol (CAS 2785-89-9) is at the 4-position relative to the methoxy group, whereas the target compound hypothetically places the ethylphenyl group at the 5-position. This positional difference alters steric effects and solubility .

- Functional Groups: Chloro and acetyl substituents in hydroxyacetophenones (e.g., CAS 116265-99-7) reduce solubility in polar solvents compared to alkyl-substituted derivatives .

- Schiff Base Derivatives: Compounds like (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol exhibit enhanced stability due to conjugation but lower thermal stability (decomposition at 92–94°C) .

Antioxidant Activity

Methoxyphenol derivatives are often evaluated for radical-scavenging capabilities. Comparative data from studies include:

Table 2: Antioxidant Properties of Selected Compounds

Key Findings :

- Substituent Effects : DMMMP and PMVA, with nitrogen-containing groups, show moderate antioxidant activity, likely due to electron-donating substituents enhancing radical stabilization .

- Schiff Bases: The imino group in (E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol contributes to antioxidant capacity but is less potent than TBHQ .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-(4-Ethylphenyl)-2-methoxyphenol, and how can reaction yields be optimized?

- Answer : Synthesis typically involves condensation reactions between thiophene or phenolic derivatives and ethylphenyl precursors. Key steps include:

- Step 1 : Coupling of 4-ethylphenylboronic acid with 2-methoxyphenol using Suzuki-Miyaura cross-coupling conditions (Pd catalysts, base, and inert atmosphere) .

- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate).

- Yield Optimization : Adjusting stoichiometric ratios, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF) improves efficiency. Monitoring by TLC or HPLC ensures reaction progress .

Q. How should researchers safely handle this compound in laboratory settings?

- Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards):

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Structural Elucidation : NMR (¹H/¹³C) for aromatic proton environments and substituent positions .

- Purity Assessment : HPLC (C18 column, UV detection at 254 nm) or GC-MS for volatile impurities .

- Crystallography : Single-crystal X-ray diffraction (e.g., WinGX suite) to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives based on this compound for targeted biological activity?

- Answer :

- Virtual Screening : Use tools like AutoDock Vina to predict binding affinity to targets (e.g., NF-κB or COX-2) .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethyl groups) with anti-inflammatory or antioxidant activity using datasets from PubChem .

- MD Simulations : Assess stability of ligand-protein complexes over time (GROMACS or AMBER) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from divergent studies. For example, discrepancies in IC50 values may arise from varying ROS detection methods (DCFH-DA vs. lucigenin) .

- Dose-Response Validation : Replicate experiments under standardized protocols (e.g., OECD guidelines) to confirm dose-dependent effects .

- Epistemic Factors : Account for batch-to-batch purity differences via LC-MS quantification of impurities (e.g., 4-O-methyldopamine) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

- Answer :

- Catalyst Recovery : Transition from homogeneous Pd catalysts to heterogeneous systems (e.g., Pd/C) to reduce costs and improve recyclability .

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to meet EPA guidelines for waste reduction .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction kinetics .

Methodological Considerations

Q. How can researchers validate the antioxidant mechanisms of this compound in cellular models?

- Answer :

- ROS Scavenging Assays : Use H2O2-induced oxidative stress in HepG2 cells with DCFH-DA fluorescence .

- Enzyme Inhibition : Measure SOD and CAT activity via colorimetric kits (e.g., Abcam #ab65354) .

- Pathway Analysis : Western blotting for Nrf2 and HO-1 expression under oxidative conditions .

Q. What role does the ethylphenyl moiety play in the compound’s material science applications?

- Answer :

- Electronic Properties : The ethyl group enhances π-conjugation, improving charge transport in organic semiconductors (e.g., OFETs). Characterize via cyclic voltammetry and DFT calculations .

- Thermal Stability : TGA analysis shows decomposition >250°C, suitable for high-temperature polymer composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.